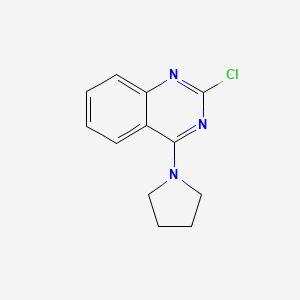

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

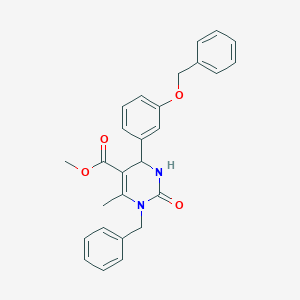

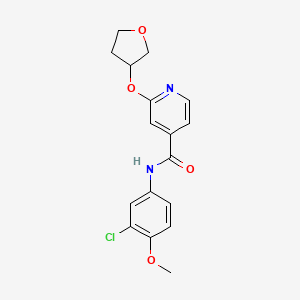

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic organic compound . It has a molecular formula of C12H12ClN3 .

Synthesis Analysis

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline is characterized by a quinazoline ring attached to a pyrrolidine ring . The quinazoline ring is aromatic and contains two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

2-Chloro-4-(pyrrolidin-1-yl)quinazoline has a molecular weight of 233.7 . Its elemental analysis shows that it contains 57.44% carbon, 5.85% hydrogen, 12.11% chlorine, 19.14% nitrogen, and 5.46% oxygen .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

2-Chloro-4-(pyrrolidin-1-yl)quinazoline serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a lead compound for developing drugs targeting specific receptors or enzymes. Its structural features allow modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Notably, quinazoline derivatives have demonstrated activity against various diseases, including cancer, inflammation, and neurological disorders .

Antimicrobial Agents

Studies have explored the antimicrobial properties of quinazoline derivatives. Researchers assess their effectiveness against bacteria, fungi, and parasites. The presence of the pyrrolidine moiety in 2-Chloro-4-(pyrrolidin-1-yl)quinazoline may contribute to its antimicrobial activity. Further investigations are needed to elucidate the mechanism of action and optimize its potency .

Catalysis and Organic Synthesis

Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, can serve as catalysts in organic transformations. For instance, they catalyze allylation reactions and benzylation of carbonyl compounds. These applications find relevance in synthetic chemistry and the development of new methodologies .

Photophysical Properties and Materials Science

Quinazoline derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers explore their use as fluorescent probes, sensors, or materials for optoelectronic devices. By modifying the substituents, scientists can tailor their optical properties for specific applications.

Safety and Hazards

Zukünftige Richtungen

Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have shown significant biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline and its derivatives, as well as optimizing their structures to improve their pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECJJAGHHWLXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(pyrrolidin-1-yl)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)

![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)